ノルセファラジオンB

説明

Synthesis Analysis

The synthesis of Norcepharadione B has been achieved through an intermolecular benzyne cycloaddition approach, highlighting a novel pathway for the production of aporphinoids, including Norcepharadione B. This method enables the total synthesis of Norcepharadione B along with other related compounds, demonstrating a significant advancement in organic synthesis techniques (Atanes et al., 1991).

Molecular Structure Analysis

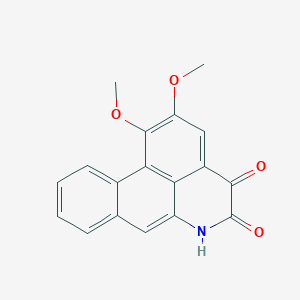

While specific studies detailing the molecular structure analysis of Norcepharadione B through techniques like X-ray crystallography or NMR spectroscopy were not directly found, its synthesis and the structures of related compounds suggest a complex molecular framework typical of isoquinoline alkaloids. The structural elucidation is crucial for understanding its reactivity and interactions at the molecular level.

Chemical Reactions and Properties

The reactivity of Norcepharadione B is influenced by its molecular structure, particularly the presence of aromatic systems and functional groups that participate in various chemical reactions. Although specific reactions involving Norcepharadione B were not highlighted, its synthesis involves key steps such as cycloadditions, which are fundamental in constructing its polycyclic aromatic system.

Physical Properties Analysis

The physical properties of Norcepharadione B, such as solubility, melting point, and crystal structure, are essential for its characterization and application in further studies. However, detailed insights into these properties require empirical data obtained through experimental studies.

Chemical Properties Analysis

Norcepharadione B exhibits interesting chemical properties, including its role in attenuating oxidative stress-induced neuronal injury. Its chemical nature allows it to modulate cellular antioxidants and inhibit certain channels, showcasing its potential in chemical biology research (Jia et al., 2019).

科学的研究の応用

酸化ストレスに対する神経保護

ノルセファラジオンBは、神経保護効果、特に酸化ストレス誘発性神経損傷の文脈において研究されています。 This compoundは、酸化ダメージからニューロンを保護するために重要な、細胞内抗酸化物質のアップレギュレーションと、容量依存性Cl-チャネルの阻害を示しています . この用途は、酸化ストレスが重要な役割を果たす脳卒中やアルツハイマー病などの病状において特に重要です。

アルツハイマー病の管理

この化合物は、Nrf2/Keap1/ARE経路を標的とすることで、アルツハイマー病の管理に関与しています。 この経路は、アルツハイマー病の進行において重要な役割を果たす酸化ストレスと炎症に対する体の反応において重要です . この経路を調節することで、this compoundは、病気の進行を遅らせたり、変更したりできる可能性があります。

抗酸化活性

This compoundは、アスコルビン酸などの標準的な抗酸化物質に匹敵する、有意な抗酸化活性を示しています。 This compoundのフリーラジカルを消去する能力は、さまざまな医療および化粧品用途において、細胞を酸化ダメージから保護するために使用できることを示唆しています .

抗アポトーシス特性

研究は、this compoundが、プログラムされた細胞死を防ぐことができることを意味する、抗アポトーシス特性を持っていることを示しています。 この特性は、神経変性疾患や特定の種類の癌など、細胞の生存が損なわれている疾患に役立ちます .

細胞内抗酸化物質のアップレギュレーション

この化合物は、スーパーオキシドジスムターゼ(SOD)の活性を高め、グルタチオン(GSH)のレベルを高め、マロンジアルデヒドの含有量を低下させることが示されており、これはすべて、細胞内抗酸化防御システムを強化する役割を示しています .

細胞膨張の阻害

This compoundは、容量依存性外向き整流(VSOR)Cl-チャネルの活性化を遮断することで、酸化ストレスによって誘導される細胞膨張を効果的に軽減します。 この用途は、ストレス状態下での細胞損傷を防ぐために重要になる可能性があります .

作用機序

Target of Action

Norcepharadione B, an alkaloid isolated from Houttuynia cordata, exhibits moderate cytotoxicity against various cell lines including A-549, SK-OV-3, SK-MEL-2, XF-498, and HCT-15 . The primary targets of Norcepharadione B are these cancer cells, where it acts to inhibit their growth .

Mode of Action

It has been found to exhibit cytotoxicity against various cancer cell lines . This suggests that Norcepharadione B may interact with cellular components or processes that are crucial for the survival and proliferation of these cells.

Biochemical Pathways

Norcepharadione B has been shown to upregulate cellular antioxidants and inhibit volume-sensitive Cl- channels . This suggests that it may affect biochemical pathways related to oxidative stress and ion transport. By upregulating antioxidants, Norcepharadione B could potentially protect cells from oxidative damage. The inhibition of volume-sensitive Cl- channels could affect various cellular processes, including cell volume regulation, cell proliferation, and apoptosis .

Result of Action

Norcepharadione B has been found to exhibit cytotoxic effects against various cancer cell lines . It also attenuates H2O2-induced neuronal injury by upregulating cellular antioxidants and inhibiting volume-sensitive Cl- channels . These results suggest that Norcepharadione B could have potential therapeutic applications in cancer treatment and neuroprotection.

生化学分析

Biochemical Properties

Norcepharadione B plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to exhibit cytotoxicity against various cell lines, suggesting that it interacts with cellular components in a way that affects cell viability .

Cellular Effects

Norcepharadione B has been found to have a significant impact on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been found to exhibit moderate cytotoxicity against various cell lines, including A-549, SK-OV-3, SK-MEL-2, XF-498, and HCT-15 . It also attenuates H2O2-induced neuronal injury by upregulating cellular antioxidants and inhibiting volume-sensitive Cl- channels .

Molecular Mechanism

Norcepharadione B exerts its effects at the molecular level through various mechanisms. It binds to biomolecules, inhibits or activates enzymes, and changes gene expression. For instance, it has been found to upregulate cellular antioxidants and inhibit volume-sensitive Cl- channels in the context of H2O2-induced neuronal injury .

特性

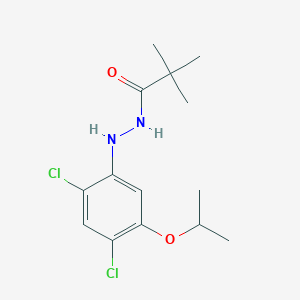

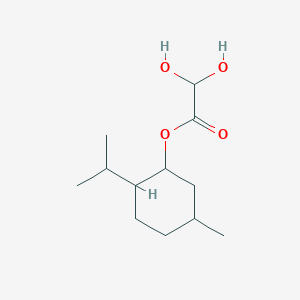

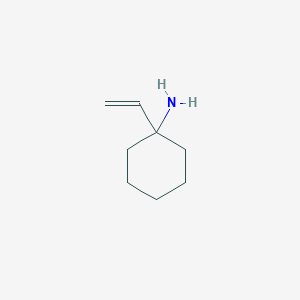

IUPAC Name |

15,16-dimethoxy-10-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(17),2,4,6,8,13,15-heptaene-11,12-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13NO4/c1-22-13-8-11-14-12(19-18(21)16(11)20)7-9-5-3-4-6-10(9)15(14)17(13)23-2/h3-8H,1-2H3,(H,19,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAGGDUOPTSQTHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C3C(=C1)C(=O)C(=O)NC3=CC4=CC=CC=C42)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80206205 | |

| Record name | Norcepharadione B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80206205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

57576-41-7 | |

| Record name | Norcepharadione B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057576417 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Norcepharadione B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80206205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does Norcepharadione B exert its neuroprotective effects against oxidative stress?

A: Research suggests that Norcepharadione B protects hippocampal neurons from oxidative stress primarily through two mechanisms []:

Q2: What is the role of the PI3K/Akt pathway in Norcepharadione B's neuroprotective activity?

A: Studies have identified the PI3K/Akt pathway as crucial for Norcepharadione B's protective action. The compound promotes the phosphorylation of Akt, a key protein kinase in this pathway. This activation, in turn, leads to the upregulation of heme oxygenase-1 (HO-1), an enzyme with potent antioxidant and anti-inflammatory properties. Inhibiting the PI3K/Akt pathway with LY294002 abolishes the Norcepharadione B-mediated increase in HO-1, highlighting the significance of this signaling cascade in its neuroprotective mechanism [].

Q3: Beyond neuroprotection, what other biological activities have been reported for Norcepharadione B?

A3: Norcepharadione B exhibits a diverse range of biological activities, including:

- Anti-platelet Aggregation: It inhibits platelet aggregation, which may contribute to its potential in preventing cardiovascular diseases [].

- Antiviral Activity: Norcepharadione B has shown promising inhibitory activity against the replication of herpes simplex virus type 1 (HSV-1) [].

Q4: Are there any computational studies investigating Norcepharadione B's interactions with biological targets?

A: Yes, molecular docking studies have been conducted to explore Norcepharadione B's potential as an anti-ulcer agent. These studies suggest that Norcepharadione B exhibits favorable binding affinity to the 3D structure of pig gastric H+/K+ ATPase, a protein implicated in gastric acid secretion. This computational finding provides a basis for further investigations into Norcepharadione B's therapeutic potential in peptic ulcer disease [].

Q5: What is the availability of Norcepharadione B, and are there any sustainability concerns?

A: Currently, Norcepharadione B is primarily obtained through extraction from Houttuynia cordata. While this plant is relatively abundant, exploring sustainable extraction methods and alternative sources, such as synthetic approaches, would be beneficial to ensure long-term availability and minimize environmental impact [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,2-Dihydrobenzo[j]aceanthrylene-9,10-diol](/img/structure/B51581.png)